N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole moiety fused to a thiophene ring, linked via a thiadiazole-carboxamide scaffold. This structure combines multiple pharmacophoric elements: the benzothiazole unit is associated with anticancer and antimicrobial activities , the thiophene ring enhances π-π stacking interactions, and the 1,2,3-thiadiazole ring contributes to metabolic stability and bioactivity . The compound’s synthesis typically involves coupling reactions between thiadiazole carboxylic acid derivatives and amine-containing intermediates, as exemplified in analogous pathways .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS3/c1-8-12(23-19-18-8)13(20)17-14-9(6-7-21-14)15-16-10-4-2-3-5-11(10)22-15/h2-7H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCJOWUCXJCHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a derivative of thiazole. Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
The compound is characterized by the presence of a thiadiazole ring, which is known for its significant biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Numerous studies have reported the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promising antibacterial and antifungal activities.
- Minimum Inhibitory Concentration (MIC) :
- The MIC values for various derivatives have been reported to range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and E. coli .
- A study found that specific derivatives exhibited significant activity against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli, with some compounds showing MIC values lower than standard drugs .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.22 | Active against S. aureus |
| Compound B | 0.25 | Active against E. coli |
| Compound C | 32.6 | Active against Salmonella typhi |
Anticancer Activity
Research has indicated that derivatives of thiadiazole can possess anticancer properties. For example, this compound has been linked to cytostatic effects in cancer cell lines.
- Case Study : In vitro studies demonstrated that this compound inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 8.9 to 9.4 μM .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are critical in treating various chronic inflammatory diseases.
- Mechanism : The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds with similar structures have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Synergistic Effects : The combination of this compound with other antimicrobial agents has been shown to enhance efficacy through synergistic mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining benzothiazole, thiophene, and thiadiazole motifs. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility and Bioactivity :
- The target compound’s thiadiazole-carboxamide group distinguishes it from sulfonamide-based analogs (e.g., compounds 85–93 in ), which exhibit potent anthrax lethal factor (LF) inhibition. Sulfonamide derivatives (e.g., 87, EC₅₀ = 0.32 µM) leverage hydrogen bonding via sulfonyl groups to enhance LF binding . In contrast, the carboxamide group in the target compound may favor interactions with kinases or microbial enzymes .
- Thiadiazole derivatives in (e.g., compound 3, IC₅₀ = 1.61 µg/mL against HepG-2) highlight the role of thiazole-hydrazine hybrids in anticancer activity, suggesting that the target compound’s thiadiazole ring could similarly enhance cytotoxicity.
Role of Benzothiazole and Thiophene Moieties :
- Benzothiazole derivatives (e.g., TPA-benzothiazoles in ) exhibit fluorescence properties, but the target compound’s thiophene-thiadiazole framework likely prioritizes metabolic stability over optical applications.
- Substitutions on the thiophene ring (e.g., 4-methyl in the target vs. fluorophenyl in ) influence solubility and membrane permeability.
Synthesis and Characterization :
- The target compound’s synthesis aligns with methods for 4-methylthiazole-carboxamide analogs, involving hydrolysis of ethyl carboxylates followed by amine coupling . Elemental analysis (e.g., C, H, N, S percentages in ) and NMR spectroscopy (δ values for thiophene protons in ) are critical for confirming purity and regiochemistry.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Sulfonamide analogs () with morpholine (87) or pyrazole (86) substituents show enhanced LF inhibition due to improved solubility and target engagement.
- Thiadiazole vs.
- Substituent Effects : Methyl groups on the thiadiazole (target) or thiophene () rings may reduce steric hindrance, facilitating enzyme interactions.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?
Answer:
- Cyclization with POCl₃: Use phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux (90–100°C) for 3–5 hours to form the thiadiazole core. Adjust pH to 8–9 with ammonia to precipitate the product, followed by recrystallization from DMSO/water mixtures (2:1) .
- Coupling Reactions: For thiophene-benzo[d]thiazole intermediates, employ Suzuki-Miyaura cross-coupling with aryl boronic acids in tetrahydrofuran (THF) under nitrogen, using Pd(PPh₃)₄ as a catalyst .
- Solvent Optimization: Use dry acetone or acetonitrile for thioether formation, with anhydrous K₂CO₃ to deprotonate thiol groups and promote nucleophilic substitution .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C NMR Spectroscopy: Analyze chemical shifts (δ) and coupling constants (J) to verify aromatic protons (e.g., benzo[d]thiazole δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). Use d-CDCl₃ as the solvent for consistency .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., m/z 427.05 for C₁₈H₁₂N₄OS₃) with <2 ppm error .
- Elemental Analysis: Validate purity by comparing experimental vs. calculated C, H, N, and S percentages (±0.3% tolerance) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Substituent Variation: Synthesize derivatives with modified sulfonamide groups (e.g., trifluoromethyl, methoxy, or heterocyclic substituents) to assess electronic and steric effects on bioactivity .
- Biological Assays: Test derivatives against target enzymes (e.g., anthrax lethal factor) using fluorescence-based inhibition assays (IC₅₀ determination) .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities. Compare docking poses of derivatives (e.g., compound 9c in ) with crystallographic data to validate interactions .
Advanced: How to resolve contradictions in cytotoxic activity data across different cell lines?
Answer:
- Dose-Response Repetition: Conduct triplicate experiments with standardized cell viability assays (MTT or resazurin) across multiple cell lines (e.g., HeLa, MCF-7) .
- Orthogonal Assays: Validate results using flow cytometry (apoptosis markers) or clonogenic survival assays to rule out assay-specific artifacts .
- Solubility Checks: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation in cell culture media .
Advanced: What computational methods are recommended for studying this compound’s mechanism of action?
Answer:
- Molecular Dynamics (MD) Simulations: Use GROMACS to simulate ligand-protein complexes (e.g., 100 ns trajectories) and analyze stability via root-mean-square deviation (RMSD) .
- Free Energy Calculations: Apply MM-PBSA or MM-GBSA to estimate binding free energies, correlating with experimental IC₅₀ values .
- Pharmacophore Modeling: Generate 3D pharmacophore hypotheses (e.g., hydrogen bond acceptors near the thiadiazole ring) to guide derivative design .
Advanced: How to address low solubility in biological assays?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl or PEGylated chains) to enhance aqueous solubility .
- Co-solvent Systems: Use Cremophor EL or cyclodextrin-based formulations to stabilize the compound in vitro .
- Salt Formation: React with hydrochloric acid or sodium hydroxide to generate water-soluble salts (e.g., hydrochloride or sodium salts) .
Advanced: Best practices for validating molecular docking predictions experimentally?
Answer:
- Crystallographic Validation: Co-crystallize the compound with its target protein (e.g., using X-ray diffraction at 1.5–2.0 Å resolution) to confirm binding poses .
- Alanine Scanning Mutagenesis: Mutate key binding residues (e.g., Arg⁴⁵⁶ in anthrax lethal factor) and measure changes in inhibitory potency .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka, kd) to correlate docking-predicted affinities with experimental KD values .
Advanced: How to analyze metabolic stability in preclinical studies?
Answer:
- Microsomal Incubations: Incubate with rat/human liver microsomes (1 mg/mL) and NADPH for 60 minutes. Monitor parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
- Metabolite Identification: Use high-resolution tandem MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
